molecular formula C18H15NO2 B090506 10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione CAS No. 1034-46-4

10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione

Cat. No.: B090506
CAS No.: 1034-46-4
M. Wt: 277.3 g/mol
InChI Key: SWXGTCKIGMOVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro- is a complex organic compound characterized by its spirocyclic structure This compound features a unique arrangement where a pyrrolidine ring is fused to a dibenzo(a,d)cycloheptene system, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Dibenzo(a,d)cycloheptene Core: This can be achieved through cyclization reactions involving aromatic precursors.

    Pyrrolidine Ring Formation: This step may involve the use of amines and appropriate catalysts to form the pyrrolidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts might be used to facilitate certain reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activity. This could include studies on enzyme inhibition, receptor binding, or other biochemical interactions.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic properties. This could involve screening for activity against various diseases or conditions.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or advanced composites. Its unique structural features could impart desirable properties to these materials.

Mechanism of Action

The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds might include spirooxindoles, spiroketals, and spirocyclic lactones.

    Dibenzo(a,d)cycloheptene Derivatives: Compounds with similar core structures but different functional groups or substituents.

Uniqueness

The uniqueness of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro- lies in its specific spirocyclic structure and the combination of functional groups present

Properties

CAS No.

1034-46-4

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

spiro[pyrrolidine-3,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,5-dione

InChI

InChI=1S/C18H15NO2/c20-16-11-18(17(21)19-16)14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2,(H,19,20,21)

InChI Key

SWXGTCKIGMOVFI-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C3(CC(=O)NC3=O)C4=CC=CC=C41

Canonical SMILES

C1CC2=CC=CC=C2C3(CC(=O)NC3=O)C4=CC=CC=C41

Synonyms

10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.